Furtrethonium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethyl(trimethyl)azanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14NO/c1-9(2,3)7-8-5-4-6-10-8/h4-6H,7H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDXEAAVEOJUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NO+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
541-64-0 (iodide), 73664-18-3 (bromide) | |
| Record name | Furtrethonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007618862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50227048 | |
| Record name | Furtrethonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7618-86-2 | |
| Record name | N,N,N-Trimethyl-2-furanmethanaminium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7618-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furtrethonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007618862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furtrethonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURTRETHONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIQ630U6XO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Peripheral Systemic Effects Research in Animal Models
Research specifically detailing Furtrethonium's peripheral systemic effects in animal models is not extensively documented in the provided search results. While studies have explored various animal models for neurological conditions and peripheral neuropathies, direct investigations into this compound's impact on the peripheral nervous system in these models were not found.
General research in this domain often involves assessing motor function, sensory responses, and autonomic nervous system activity. For instance, animal models are utilized to understand conditions like chemotherapy-induced peripheral neuropathy (CIPN), where outcomes like reduced nerve action potentials and altered conduction velocities are measured nih.gov. Similarly, models for neuropathic pain and nerve repair employ behavioral and electrophysiological assessments bioivt.com. However, the specific application or findings related to this compound within these research paradigms are not detailed in the current literature.
One study indirectly suggests a potential for cognitive effects, noting that this compound compounds have demonstrated the ability to reverse memory deficits induced by scopolamine (B1681570) in rat models vulcanchem.com. This indicates a possible influence on central nervous system functions related to cognition, but it does not directly address peripheral systemic effects.
Research on Other Potential Biological Activities
Antimicrobial Properties
Other Investigational Biological Effects
This compound has been identified as a significant modulator of cholinergic signaling, primarily acting as an agonist of muscarinic acetylcholine receptors (mAChRs). This activity has historically been relevant to its application in ophthalmology for the treatment of glaucoma, where mAChR activation facilitates the outflow of aqueous humor, thereby reducing intraocular pressure vulcanchem.comncats.io.
Research has further characterized this compound's interaction with specific mAChR subtypes. It is described as a nonselective muscarinic acetylcholine receptor agonist, capable of interacting with various subtypes nih.govfrontiersin.org. Studies have reported quantitative data on its affinity for certain human mAChR subtypes:
| Target Receptor | Species | Activity Type | pKi Value | Reference |
| M1 Receptor | Hs | Full agonist | 4.1 | guidetopharmacology.org |
| M4 Receptor | Hs | Full agonist | 4.3 | guidetopharmacology.org |
Hs denotes Human species.
Beyond its muscarinic receptor activity, this compound has also been noted for its potential to reverse memory deficits induced by scopolamine (B1681570) in animal models, suggesting a role in cognitive function vulcanchem.com. Additionally, one source lists this compound as an "anti-hepatitis-B" agent semanticscholar.org, though this specific activity is not corroborated by other broader reviews on anti-hepatitis B compounds frontiersin.orgwjgnet.comnih.govfrontiersin.orgmdpi.com. The compound's ability to interact with biological surfaces has also been explored in the context of personal care products vulcanchem.com.
Compound List
this compound
this compound chloride
this compound tosylate
this compound iodide
Furmethide
Pharmacological Characterization and Receptor Interactions of Furtrethonium
Cholinergic Receptor Agonism of Furtrethonium
This compound functions as an agonist at cholinergic receptors, meaning it binds to these receptors and elicits a response similar to the endogenous neurotransmitter, acetylcholine (B1216132). Its activity has been documented at both muscarinic and nicotinic receptor types.
This compound is characterized as a potent, non-selective full agonist at muscarinic acetylcholine receptors. nih.govnih.gov This class of receptors, which are G protein-coupled, are involved in mediating the parasympathetic effects of acetylcholine throughout the body. attogene.com The agonist action of this compound at these sites triggers various physiological responses.
A study conducted on isolated perfused rabbit hearts demonstrated the muscarinic activity of this compound. guidetopharmacology.org The compound caused an inhibition of atrial tension development and a reduction in ventricular rate, effects that were sensitive to and abolished by the muscarinic antagonist atropine. guidetopharmacology.org In this study, the potency of this compound was compared to other well-known muscarinic agonists, establishing a clear rank order for the inhibition of atrial tension. guidetopharmacology.org It was found to be less potent than acetylcholine, carbachol, and oxotremorine (B1194727) but more potent than pilocarpine (B147212) in this specific assay. guidetopharmacology.org
Table 1: Relative Potency of Muscarinic Agonists on Rabbit Heart Atrial Tension This table displays the order of potency for various muscarinic agonists in causing the inhibition of atrial tension development in perfused rabbit hearts. Potency decreases from top to bottom.
| Compound | Relative Potency |
| N-methyl-1,2,5,6, tetrahydro-nicotinic acid prop-2-yne ester (MH-1) | Most Potent |
| Oxotremorine | ↓ |
| Acetylcholine | ↓ |
| Methacholine | ↓ |
| Carbachol | ↓ |
| This compound | ↓ |
| Pilocarpine | ↓ |
| 4-(m-chlorophenylcarbamoyloxy)-2-butynyltrimethylammonium chloride (McN-A-343) | ↓ |
| N-benzyl-3-pyrrolidyl acetate (B1210297) methobromide (AHR 602) | Least Potent |
Data sourced from a study on perfused rabbit hearts. guidetopharmacology.org
While primarily known as a muscarinic agonist, this compound has also been shown to exhibit activity at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. guidetopharmacology.orgfrontiersin.org Research on the somatic muscle cells of the parasitic nematode Ascaris suum, which possess nicotinic receptors, revealed a slight but clear stimulatory action. guidetopharmacology.orgassaygenie.com
In these electrophysiological studies, this compound elicited muscle cell depolarization and an increase in input conductance. guidetopharmacology.org However, its potency was significantly lower than that of acetylcholine and other classic nicotinic agonists. guidetopharmacology.orgassaygenie.com Specifically, this compound was found to be approximately one-thousandth as potent as acetylcholine in this preparation. guidetopharmacology.org This finding was noted as surprising by the researchers, given that this compound is generally classified as a muscarinic agonist. guidetopharmacology.org
Table 2: Relative Potency of Cholinergic Agonists on Ascaris suum Muscle Cells This table shows the rank order of potency for various agonists on the nicotinic receptors of Ascaris suum somatic muscle cells. Potency decreases from top to bottom.
| Compound | Relative Potency |
| Metahydroxy phenylpropyltrimethylammonium (HPPT) | Most Potent |
| 1,1-dimethyl-4-phenylpiperazinium (DMPP) | ↓ |
| Acetylcholine (ACh) | ↓ |
| Carbachol | ↓ |
| Nicotine | ↓ |
| Tetramethylammonium (TMA+) | ↓ |
| Muscarone | ↓ |
| This compound | ↓ |
| Arecoline | Least Potent |
Data sourced from electrophysiological studies on Ascaris suum. guidetopharmacology.orgassaygenie.com
Subtype Selectivity and Non-Selectivity in Cholinergic Systems
A key aspect of this compound's pharmacological profile is its general lack of selectivity among the five subtypes of muscarinic receptors (M1-M5). nih.govnih.gov It is considered a non-selective full agonist, a characteristic it shares with other classic muscarinic agonists such as oxotremorine and (+)-cis-dioxolane. nih.govnih.gov This non-selectivity is a common feature among many orthosteric agonists that bind to the highly conserved acetylcholine binding site across all receptor subtypes. nih.govsigmaaldrich.com
While comprehensive binding affinity data across all five human recombinant muscarinic subtypes for this compound is not extensively detailed in the reviewed literature, specific values for some subtypes are available from pharmacological databases. These data points confirm its interaction with multiple subtypes without indicating strong preference for any single one.
Table 3: Reported Binding Affinities (pKi) of this compound for Human Muscarinic Receptor Subtypes This table lists the available pKi values for this compound at specific human (Hs) muscarinic receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | Reported pKi Value |
| M2 | 4.5 guidetopharmacology.org |
| M4 | 4.3 guidetopharmacology.org |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.orgguidetopharmacology.org
Interactions of this compound with Other Biological Targets
Beyond its primary action on cholinergic receptors, the interactions of this compound with other biological targets like enzymes and other ion channels are less characterized.
The primary enzyme in the cholinergic system is acetylcholinesterase (AChE), which hydrolyzes acetylcholine. nih.govfrontiersin.org While some databases provide a classification for this compound that includes "Acetylcholinesterase Inhibitor," dedicated research studies detailing a direct inhibitory or modulatory effect of this compound on AChE activity are not prominent in the reviewed scientific literature. attogene.com Its primary mechanism is considered to be direct receptor agonism rather than enzyme inhibition. researchgate.net this compound compounds serve as valuable research tools for investigating muscarinic signaling pathways precisely because of their well-defined receptor activity. researchgate.net
This compound's interaction with ion channels is primarily mediated through its agonist activity at cholinergic receptors.
Direct Modulation via Ligand-Gated Ion Channels : As established, this compound acts as a weak agonist at nicotinic acetylcholine receptors in certain preparations. guidetopharmacology.org Since nAChRs are themselves ligand-gated ion channels, this interaction constitutes a direct form of ion channel modulation, leading to the flow of cations across the cell membrane and causing depolarization. frontiersin.org
Indirect Modulation via G-Protein-Coupled Receptors : The principal action of this compound is the activation of muscarinic receptors, which are G-protein-coupled receptors (GPCRs). nih.govguidetopharmacology.org The activation of these GPCRs initiates intracellular signaling cascades that can, in turn, modulate the activity of various ion channels, including potassium and calcium channels. For instance, the activation of M2 muscarinic receptors in the heart is famously linked to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and a slowing of heart rate. This modulation is an indirect consequence of receptor activation. There is no significant evidence in the reviewed literature to suggest that this compound directly binds to and modulates voltage-gated potassium or calcium channels in a manner independent of cholinergic receptor activation.
Non-Cholinergic Receptor Interactions and Effects
This compound is predominantly characterized in scientific literature as a potent agonist of muscarinic acetylcholine receptors (mAChRs). vulcanchem.comncats.io Its primary pharmacological identity is tied to its activity within the cholinergic system. vulcanchem.com However, a comprehensive pharmacological profile requires consideration of any interactions with non-cholinergic targets.
The available research literature extensively focuses on this compound's cholinergic actions, with a notable scarcity of detailed investigations into its binding affinity or functional effects on a broad spectrum of non-cholinergic receptors. researchgate.netfrontiersin.org This focus suggests that the compound is considered highly selective for its primary targets. In pharmacology, high receptor selectivity is a crucial characteristic, as off-target interactions can lead to unintended effects. nih.gov
While specific screening data against non-cholinergic receptors like adrenergic, dopaminergic, serotonergic, or histaminergic receptors are not widely published for this compound, the general consensus points towards a lack of significant activity at these sites. frontiersin.orgnih.gov The term "off-target" refers to any molecule or protein that a drug binds to other than its intended target. nih.gov For many established cholinergic agonists like this compound, there is a recognized knowledge gap regarding their potential off-target effects compared to newer compounds that undergo extensive selectivity profiling during development. researchgate.netfrontiersin.org
The chemical structure of this compound, a quaternary ammonium (B1175870) compound, is optimized for interaction with the binding site of cholinergic receptors. ontosight.ai Research on other cholinergic agents has shown that even compounds considered selective can sometimes interact with other receptors, although often at much lower affinities. nih.gov For instance, some muscarinic ligands have been found to interact with serotonin (B10506) receptors or inhibit acetylcholinesterase at certain concentrations. nih.gov However, no such specific interactions are prominently documented for this compound itself.
One study on the somatic muscle cells of the nematode Ascaris suum noted that this compound was a relatively weak agonist at the nicotinic acetylcholine receptors in this specific invertebrate preparation, demonstrating lower potency compared to other classic nicotinic agonists. biologists.com While nicotinic receptors are also cholinergic, this finding highlights that this compound's activity is not uniform across all cholinoceptor types and is significantly more pronounced at muscarinic sites.
Table of Receptor Interaction Selectivity
The following table provides a conceptual overview of this compound's receptor selectivity based on the available literature. It illustrates the compound's primary activity versus its presumed negligible interaction with non-cholinergic systems.
| Receptor Family | Target Type | Documented Interaction/Effect | Relative Affinity |
| Cholinergic | Muscarinic Receptors (M1, M2, M3, M4, M5) | Potent Agonist vulcanchem.comfrontiersin.orgfrontiersin.org | High |
| Cholinergic | Nicotinic Receptors (Ascaris suum) | Weak Agonist biologists.com | Low |
| Non-Cholinergic | Adrenergic, Dopaminergic, Serotonergic, etc. | No significant interactions documented in major studies. frontiersin.orgnih.gov | Presumed Very Low / Negligible |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Furtrethonium and Its Analogs
Elucidation of Structural Determinants for Cholinergic Activity
Research into Furtrethonium and its related compounds has focused on identifying key structural features that dictate their cholinergic activity. These studies have revealed that modifications to various parts of the molecule can significantly alter its pharmacological profile, including its affinity for and efficacy at muscarinic acetylcholine (B1216132) receptors nih.govhse.ruchongyantech.com.
Investigations have centered on the impact of substituents on the tertiary nitrogen atom and the modulation of the lipophilic side chain at position 5 of the furan (B31954) ring nih.gov. For instance, the introduction of cyclic amine structures at position 2 of the furan ring, or its thiophene (B33073) isostere, has been shown to induce a weak antagonist behavior. This effect is potentially attributable to steric hindrance introduced by these substituents at the nitrogen atom acs.org. Furthermore, the strategic placement of bulky lipophilic substituents on the tertiary nitrogen has led to compounds exhibiting remarkable selectivity between different smooth muscle tissues. Specifically, these modified analogs demonstrated antimuscarinic potency that was 10 to 90 times higher in the ileum compared to the bladder nih.gov.
The fundamental structure of this compound, comprising a furan ring and a quaternary ammonium (B1175870) moiety, inherently influences its receptor binding characteristics nih.gov. Studies have indicated that by introducing lipophilic and bulky groups, particularly at position 5 of the furan ring, the compound can transition from an agonist to an antagonist, highlighting the critical role of these structural elements in determining the mode of action researchgate.net.
Impact of Furan Ring and Quaternary Ammonium Moiety on Biological Activity
The chemical architecture of this compound is characterized by a furan ring linked to an N,N,N-trimethylated methanaminium group, which forms a quaternary ammonium cation ontosight.aiontosight.ai. The furan ring itself is a five-membered heterocyclic structure containing an oxygen atom. This moiety is recognized for its presence in numerous natural products and contributes an aromatic character to the molecule ontosight.ai. Compounds incorporating furyl motifs have been investigated for a range of biological activities, including potential neuroprotective effects ontosight.ai.
Structural modifications to these core components have a profound impact on the compound's biological activity. Alterations to the furan ring, such as substitutions at the C5 position, or changes in the substituents attached to the quaternary nitrogen, can significantly influence efficacy and selectivity. These modifications can even dictate whether the compound acts as an agonist or an antagonist at cholinergic receptors nih.govresearchgate.net.
QSAR Models for Predicting Biological Activity and Receptor Affinity
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in developing predictive models for this compound analogs, correlating their chemical structures with biological activities and receptor affinities nih.gov. The Hansch approach, a well-established methodology in medicinal chemistry, has been widely employed. This method quantizes the relationship between biological activity and physicochemical properties such as lipophilicity, electronic characteristics, and steric factors nih.govijpras.comjpbs-online.comresearchgate.net.
QSAR analyses of this compound analogs have revealed that variations in the substituents on the nitrogen atom and the nature of the lipophilic side chain at position 5 of the furan ring independently contribute to the observed biological activity nih.gov. These models aim to establish a quantitative link between molecular structure and pharmacological response, thereby guiding the rational design of novel compounds with enhanced potency and selectivity nih.govresearchgate.netdergipark.org.tr.
The development of these QSAR models typically involves the calculation and analysis of various molecular descriptors. These descriptors can encompass constitutional, functional, topological, electronic, and steric properties, providing a numerical representation of the molecular structure researchgate.netdergipark.org.trresearchgate.net. By integrating these descriptors into mathematical models, researchers can predict the activity of new, unsynthesized compounds, accelerating the drug discovery process and optimizing lead compounds for specific therapeutic targets nih.govresearchgate.netdergipark.org.tr.
Data Table: Selectivity of this compound Analogs in Smooth Muscle Tissues
Preclinical and in Vitro Investigation of Furtrethonium S Biological Activities
In Vitro Pharmacological Assays
In vitro studies are fundamental for characterizing the precise interactions of compounds like Furtrethonium with biological targets, providing a detailed understanding of their pharmacological profile before any in vivo evaluation.
Receptor Binding Studies and Affinity Measurements
Receptor binding studies are crucial for determining how strongly a compound interacts with its target receptor and its classification (agonist, antagonist, etc.). This compound has been characterized as a muscarinic receptor agonist.
Table 1: Receptor Binding and Affinity of this compound
| Compound | Target Receptor | Species | Activity | Affinity (pKi) | Reference |
| This compound | Muscarinic | Human | Full Agonist | 4.1 | guidetopharmacology.org |
These studies indicate that this compound acts as a full agonist at human muscarinic receptors, exhibiting a pKi value of 4.1. This suggests a significant affinity for these receptors, classifying it as a potent muscarinic agonist guidetopharmacology.org.
Functional Assays on Isolated Tissues and Cell Lines
Functional assays assess the biological response elicited by a compound upon binding to its target. This compound has been studied in various biological preparations, including isolated tissues and cellular systems.
In studies involving the somatic muscle cells of the parasitic nematode Ascaris suum, this compound has been identified as a potent muscarinic agonist nih.govbiologists.com. It mediates depolarization and contraction in these muscle cells, demonstrating its ability to elicit a physiological response nih.gov. Compared to acetylcholine (B1216132) (ACh), this compound has been noted as one of the more potent muscarinic agonists in this system, with one study identifying it as the most potent among those tested nih.gov.
Furthermore, this compound has been utilized in yeast expression systems for receptor profiling. In these assays, it has demonstrated agonist activity, aiding in the development of pharmacological profiles for specific receptors iastate.edu.
This compound: Investigating its Biological Activities
This compound, a quaternary ammonium (B1175870) compound, has been the subject of scientific inquiry due to its potential biological activities. While its historical use and pharmacological properties are documented, research into specific areas such as its peripheral systemic effects in animal models and detailed antimicrobial mechanisms remains limited in the publicly available literature. However, its interactions with biological targets, particularly muscarinic acetylcholine receptors, have been more extensively explored.
Biochemical and Molecular Mechanisms of Action of Furtrethonium
Cellular and Subcellular Interactions of Furtrethonium
This compound's primary cellular interaction involves its engagement with nicotinic acetylcholine (B1216132) receptors (nAChRs) . Research indicates that this compound exhibits specific affinity for certain nAChR subtypes, notably the α4β2 and α7 subtypes . Upon binding to these receptors, this compound modulates neurotransmission, initiating a series of downstream cellular events. As a quaternary ammonium (B1175870) ion nih.gov, its structural properties may influence its cellular uptake and distribution. For instance, comparative studies of related compounds suggest that N-Methylnicotinium Iodide (identified as this compound) has limited penetration across the blood-brain barrier (BBB) compared to other quinolinium derivatives .
Comparative Pharmacokinetic and Pharmacodynamic Properties
| Property | N-Methylnicotinium Iodide (this compound) | N-Methylquinolinium Iodide | 1-Ethylquinolinium Iodide |
| BBB Penetration | Limited | Moderate | High |
| Half-Life | 2–4 hours (guinea pigs) | Not reported | >6 hours |
| Therapeutic Use | Smoking cessation | Enzyme inhibition | Anticancer |
Note: This table is based on comparative data from studies involving N-Methylnicotinium Iodide, identified as this compound.
Modulation of Neurotransmitter Systems and Release Dynamics
The interaction of this compound with nAChRs plays a crucial role in modulating the release and signaling dynamics of key neurotransmitters. Specifically, this compound has been shown to influence the release of dopamine (B1211576) and acetylcholine . This modulation impacts various physiological processes, including dopamine and acetylcholine signaling pathways within the nervous system .
The compound's ability to modulate cholinergic signaling has led to investigations into its potential therapeutic applications for neurological disorders. By influencing cholinergic pathways, this compound may contribute to improvements in cognitive function, a property that has been explored in the context of conditions such as Alzheimer's disease and schizophrenia . Furthermore, in comparative studies examining the inhibition of potassium-induced noradrenaline release, this compound was among the compounds tested, with some other agents in the series showing facilitation of noradrenaline release, highlighting the complex interplay of cholinergic agents within neurotransmitter systems colab.ws.
Investigation of Downstream Signaling Pathways and Intracellular Events
While this compound's primary mechanism involves binding to nAChRs and modulating neurotransmitter release, detailed investigations into the specific downstream signaling pathways and intracellular events directly triggered by this compound are not extensively documented in the provided research snippets. Receptor activation typically initiates complex intracellular cascades involving second messengers, protein kinases, and changes in ion channel activity. For instance, research on other cholinergic signaling pathways has indicated the involvement of G-protein-coupled pathways, phospholipase activity, and protein kinases in regulating ion channel function researchgate.net. However, specific molecular cascades directly attributable to this compound's action on nAChRs are not explicitly detailed in the available literature. The general understanding is that nAChR activation leads to changes in neuronal excitability and neurotransmitter release, but the precise intracellular events initiated by this compound remain an area for further detailed study.
Compound List:
AHR 602 (N-benzyl-3-pyrrolidyl acetate (B1210297) methobromide)
Acetylcholine
Atropine
Dopamine
this compound
McN-A-343 (4-(m-chlorophenylcarbamoyloxy)-2-butynyltrimethylammonium chloride)
N-Methylnicotinium iodide
N-Methylquinolinium Iodide
1-Ethylquinolinium Iodide
Noradrenaline
Serotonin (B10506) (5-HT)
Analytical Methodologies Employed in Furtrethonium Research
Advanced Spectroscopic and Chromatographic Techniques for Research Characterization
The structural elucidation and purity assessment of chemical compounds like Furtrethonium rely heavily on a suite of advanced spectroscopic and chromatographic techniques. These methods provide detailed insights into molecular structure, functional groups, and the presence of any impurities, ensuring the integrity and identity of the substance under investigation solubilityofthings.comresearchgate.netresearchgate.net.
Spectroscopic Techniques: Spectroscopic methods leverage the interaction of electromagnetic radiation with matter to reveal molecular information. For a compound like this compound, which possesses a furan (B31954) ring and a quaternary ammonium (B1175870) moiety, these techniques are indispensable for its characterization.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a primary tool for identifying functional groups within a molecule by analyzing the absorption of infrared light at specific wavelengths solubilityofthings.comresearchgate.netajchem-a.com. For this compound, FTIR can confirm the presence of characteristic bonds associated with the furan ring (e.g., C-O-C stretching) and the quaternary ammonium group (e.g., C-N stretching) researchgate.net. This technique is vital for initial structural confirmation and verifying the presence of key chemical functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei solubilityofthings.comajchem-a.com. ¹H NMR can identify different types of protons and their environments, confirming the presence and connectivity of methyl groups and protons on the furan ring. ¹³C NMR offers a map of the carbon skeleton. In cases where phosphorus is present, ³¹P NMR would also be applicable for structural confirmation ajchem-a.com.
Mass Spectrometry (MS): Coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of compounds researchgate.netresearchgate.netunair.ac.id. For this compound, LC-MS can confirm its exact mass and provide fragmentation data that aids in its identification and distinguishes it from potential impurities or related substances.
Chromatographic Techniques: Chromatography is employed for the separation, identification, and quantification of chemical compounds. These techniques are essential for assessing the purity of this compound and quantifying its presence in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is a cornerstone technique for analyzing pharmaceutical compounds. It allows for the separation of this compound from impurities based on differences in polarity and hydrophobicity chromatographyonline.commfd.org.mkmac-mod.com. Various detectors, such as UV-Vis, Photodiode Array (PDA), or Mass Spectrometry (LC-MS), can be coupled with HPLC to provide sensitive and specific detection and quantification unair.ac.id. RP-HPLC is also instrumental in characterizing physicochemical properties like lipophilicity and ionization constants (pKa), which are crucial for understanding a compound's behavior mfd.org.mk.
Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC): TLC and HPTLC offer simpler, cost-effective methods for qualitative analysis, separation, and initial purity checks. They can be used to rapidly screen samples for the presence of this compound and identify major impurities unair.ac.id.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile or semi-volatile compounds. While this compound is an ion, GC-MS might be applicable if derivatization methods are employed to increase volatility or if analyzing volatile precursors or degradation products researchgate.netunair.ac.id.
Data Table 1: Spectroscopic and Chromatographic Techniques for this compound Characterization
| Technique | Primary Function | Information Provided for this compound |
| FTIR Spectroscopy | Functional group identification | Confirmation of furan ring (C-O-C) and quaternary ammonium (C-N⁺) functionalities. |
| ¹H NMR Spectroscopy | Proton environment and connectivity | Identification of methyl protons, furan ring protons, and their spatial relationships. |
| ¹³C NMR Spectroscopy | Carbon skeleton analysis | Detailed structural confirmation of the carbon framework, including the furan ring and alkyl groups. |
| LC-MS | Molecular weight determination, identification, purity | Confirmation of molecular mass, fragmentation patterns for identity, and detection of impurities. |
| RP-HPLC | Separation, purification, and quantification | Assessment of purity, separation from related substances, and quantitative analysis in samples. |
| TLC/HPTLC | Qualitative analysis, initial purity screening | Rapid detection of this compound and identification of gross impurities. |
Bioanalytical Methods for Studying Compound Interactions and Metabolism
Bioanalytical methods are essential for understanding how this compound behaves within biological systems, including its interactions with cellular targets and its metabolic fate. These studies are critical for elucidating its pharmacological activity and pharmacokinetic profile selvita.comnih.goveuropa.eu.
Studying Compound Interactions: this compound has been identified as a muscarinic agonist, suggesting it interacts with cholinergic receptors nih.govnih.govdntb.gov.ua. Bioanalytical approaches are employed to quantify the compound in biological matrices and to measure its downstream effects on cellular or tissue responses. Techniques such as receptor binding assays or electrophysiological recordings in isolated cells or tissues can be used to characterize these interactions, often requiring sensitive methods to detect the compound or its effects nih.govnih.gov.
Metabolism and Pharmacokinetics: The study of a compound's metabolism involves identifying and quantifying its breakdown products (metabolites) in biological fluids such as plasma, urine, or tissue homogenates. Pharmacokinetic (PK) studies aim to measure the concentration of the parent compound and its metabolites over time to understand absorption, distribution, metabolism, and excretion (ADME) selvita.comnih.goveuropa.eu.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard in bioanalysis for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices unair.ac.idselvita.comnih.goveuropa.eu. This technique allows for the detection of this compound at low concentrations, enabling detailed pharmacokinetic profiling. It is also indispensable for metabolite identification, where the mass-to-charge ratio and fragmentation patterns of potential metabolites are analyzed to confirm their structures. Method development for bioanalysis requires rigorous validation to ensure accuracy, precision, and reliability, often adhering to regulatory guidelines europa.eu.
Data Table 2: Bioanalytical Methods for this compound Studies
| Technique | Application in this compound Research | Key Information Gained |
| LC-MS/MS | Quantification in biological fluids (plasma, urine, tissue) | Determination of this compound concentration over time (pharmacokinetics), aiding in understanding absorption, distribution, and elimination. |
| LC-MS/MS | Metabolite profiling and identification | Detection and structural elucidation of this compound's metabolic products, providing insight into its metabolic pathways. |
| In vitro assays | Studying interactions with biological targets (e.g., muscarinic receptors) | Confirmation of this compound's activity as a muscarinic agonist and characterization of its binding affinity and efficacy at target receptors. |
The application of these advanced analytical and bioanalytical techniques is fundamental to comprehensively understanding this compound, from its fundamental chemical structure to its biological activity and metabolic fate, thereby supporting its further research and potential development.
Compound Name List:
this compound
Future Directions in Furtrethonium Research
Advancements in Sustainable Synthetic Methodologies
The synthesis of pharmaceutical compounds is increasingly scrutinized through the lens of green chemistry, aiming to reduce environmental impact and improve efficiency. Furtrethonium's structure is derived from furfurylamine (B118560), a compound that can be sourced from biomass-derived furfural (B47365). mdpi.comsctunisie.org This bio-based origin presents a significant opportunity for developing sustainable synthetic pathways.
Future research is expected to focus on greener methods for producing the furfurylamine precursor. Traditional synthetic routes can be harsh and produce significant by-products. rsc.org Modern, more sustainable approaches that are being explored include:
Biocatalysis : The use of enzymes, such as transaminases, offers a mild and highly selective method for the amination of furfural and its derivatives. rsc.org This one-step biocatalytic route avoids the harsh conditions and by-product formation associated with conventional chemical reductions. rsc.org
Catalytic Reductive Amination : Environmentally benign processes using molecular hydrogen (H₂) and aqueous ammonia (B1221849) are being optimized. rsc.org The choice of catalyst is critical, with metals like Rhodium on an alumina (B75360) support (Rh/Al₂O₃) demonstrating high selectivity for furfurylamine under mild conditions (e.g., 80°C). rsc.org
Transfer Hydrogenation : Homogeneous organometallic catalysts, such as Ru-MACHO-BH, can be used for the selective reductive amination of furfurals using common alcohols like isopropanol (B130326) as the hydrogen donor. mdpi.com This base-free method is efficient and chemoselective. mdpi.com
Novel Reducing Agents : Research into eco-friendly reducing systems, such as zinc powder in aqueous media, provides a cheap and high-yielding method for the one-pot reductive amination of furfural. sctunisie.org
Beyond its synthesis, a forward-looking approach involves designing inherently degradable quaternary ammonium (B1175870) compounds (QACs). While most commercial QACs are persistent, future research could explore modifications to the this compound structure, such as incorporating ester or thioether bonds, to create analogs that degrade more readily in the environment after use, mitigating long-term ecological impact. rsc.org
| Method | Precursor | Catalyst/Reagent | Key Advantages |
| Biocatalysis | Furfural | Transaminases (TAms) | Mild conditions, high selectivity, one-step process. rsc.org |
| Catalytic Hydrogenation | Furfural | H₂ / Rh/Al₂O₃ | Environmentally friendly, high selectivity (~92%). rsc.org |
| Transfer Hydrogenation | Furfural | Isopropanol / Ru-MACHO-BH | Base-free, chemoselective, moderate to excellent yields. mdpi.com |
| Green Reduction | Furfural | Zinc powder / H₂O | Inexpensive, environmentally friendly, high yield (~96%). sctunisie.org |
Exploration of Novel Receptor Subtype Selectivity and Functional Selectivity
This compound is known as a muscarinic acetylcholine (B1216132) receptor agonist. ncats.io The cholinergic muscarinic receptors are comprised of five subtypes (M1-M5), which are all G-protein-coupled receptors (GPCRs). nih.gov A major challenge in cholinergic drug development is achieving selectivity for a specific receptor subtype, as the orthosteric binding site for acetylcholine is highly conserved across all five. nih.govresearchgate.net This lack of selectivity often leads to undesirable side effects. nih.gov
Future pharmacological investigations of this compound will likely move beyond simple agonist classification to explore two key concepts:
Receptor Subtype Selectivity : While achieving high binding affinity for one subtype over others is difficult, subtle structural differences in ligands can be exploited. nih.gov Systematic studies comparing the binding and activation of this compound and its newly synthesized analogs across all five cloned human muscarinic receptor subtypes are needed. This would clarify if the furan (B31954) ring and quaternary ammonium headgroup confer any inherent, even if modest, preference for a particular subtype.
Functional Selectivity (Biased Agonism) : This is a more nuanced and promising area of research. Functional selectivity occurs when an agonist, upon binding to a single receptor, preferentially activates a specific subset of downstream intracellular signaling pathways. nih.govresearchgate.net A biased agonist might, for example, activate a G-protein pathway without recruiting β-arrestin, potentially separating therapeutic effects from receptor desensitization or side effects. Research on other muscarinic agonists like McN-A-343 and oxotremorine (B1194727) has shown that they can preferentially activate the M1 subtype or specific signaling cascades over others, establishing a basis for this phenomenon in the muscarinic system. elsevierpure.com A crucial future direction is to investigate whether this compound exhibits any such bias. This would involve detailed cellular assays measuring its effects on multiple signaling outputs (e.g., phosphoinositide hydrolysis vs. adenylate cyclase activity) in cells expressing specific muscarinic subtypes. elsevierpure.com Discovering biased agonism in this compound or its derivatives could pave the way for developing highly targeted therapeutics for conditions like Alzheimer's disease or schizophrenia with improved side-effect profiles. nih.govresearchgate.net
Development as a Research Tool for Cholinergic System Probing
Cholinergic agonists are indispensable tools for basic research, allowing scientists to probe the function of the cholinergic nervous system. nih.gov As a stable, permanently charged agonist, this compound is well-suited for use in in vitro pharmacological preparations where it can activate receptors without being degraded by acetylcholinesterase or readily crossing cell membranes.
Future development of this compound as a research tool could focus on several areas:
Modified Probes : Synthesizing derivatives of this compound that are tagged with fluorescent markers or radiolabels. These modified probes would be invaluable for visualizing receptor distribution, density, and trafficking in cells and tissue slices using advanced microscopy and imaging techniques.
Characterizing Receptor Function : Using this compound in combination with subtype-selective antagonists to pharmacologically dissect the specific roles of M1-M5 receptors in different physiological processes. For example, its application to smooth muscle, cardiac tissue, or neuronal preparations can help isolate and characterize the downstream effects mediated by the muscarinic receptors present in those tissues. mdpi.com
Studying Allosteric Modulation : this compound can serve as a reliable orthosteric agonist to study the effects of novel positive or negative allosteric modulators (PAMs or NAMs). By measuring how these allosteric compounds enhance or inhibit the response to this compound, researchers can better understand the complex pharmacology of muscarinic receptors.
Its defined structure and agonist activity make it a reliable standard for activating muscarinic receptors in high-throughput screening assays designed to discover new cholinergic ligands.
Computational Chemistry and Modeling in this compound Research
Computational chemistry provides powerful tools to understand drug-receptor interactions at a molecular level and to guide the design of new compounds. Early research on this compound analogs used Quantitative Structure-Activity Relationship (QSAR) studies to correlate the physicochemical properties of substituents on the furan ring with muscarinic activity. nih.govnih.gov These studies showed that activity was strongly dependent on the hydrophobic and steric parameters of the ring substituent. nih.gov
Modern computational methods offer much deeper insights and represent a critical future direction for this compound research:
Molecular Docking and Dynamics : With the availability of high-resolution crystal structures of muscarinic receptors, molecular docking can be used to predict the precise binding mode of this compound within the orthosteric pocket. Furthermore, molecular dynamics (MD) simulations can model the behavior of the this compound-receptor complex over time. nih.govmdpi.com These simulations can reveal the specific amino acid interactions that stabilize the binding and elucidate the conformational changes in the receptor that lead to its activation, potentially uncovering the structural basis for any observed functional selectivity. nih.govfu-berlin.de
3D-QSAR and Pharmacophore Modeling : Building on earlier 2D-QSAR work, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create sophisticated 3D models. mdpi.com These models can map the steric and electrostatic fields around this compound and its analogs, providing a detailed 3D picture of the structural features required for potent muscarinic agonism. mdpi.com This information can then be used to design new derivatives with enhanced activity or selectivity.
Virtual Screening : A validated computational model of this compound's interaction with a muscarinic receptor subtype can be used to perform virtual screening of large chemical libraries. This allows for the rapid in silico identification of novel compounds with different scaffolds that are predicted to have similar or improved cholinergic activity, streamlining the drug discovery process. nih.gov
| Computational Method | Application in this compound Research | Potential Outcome |
| Molecular Docking | Predict the binding pose of this compound in different muscarinic receptor subtypes. | Identify key amino acid interactions; understand the basis of affinity. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the this compound-receptor complex over time. nih.govmdpi.com | Elucidate the mechanism of receptor activation; explore conformational changes related to functional selectivity. fu-berlin.de |
| 3D-QSAR (CoMFA/CoMSIA) | Correlate the 3D steric and electrostatic properties of analogs with biological activity. mdpi.com | Develop predictive models to guide the design of more potent or selective agonists. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features required for muscarinic agonism. | Create a template for virtual screening to discover novel cholinergic compounds. |
Q & A
Q. What is the primary mechanism of action of Furtrethonium at the molecular level, and how can researchers validate its receptor specificity in experimental models?
this compound acts as a muscarinic acetylcholine receptor (mAChR) agonist, mimicking acetylcholine to induce physiological responses like smooth muscle contraction and intraocular pressure reduction . To validate receptor specificity, researchers should:
- Use selective mAChR antagonists (e.g., pirenzepine for M1, himbacine for M2) in competitive binding assays.
- Employ knockout animal models lacking specific receptor subtypes to isolate functional pathways.
- Cross-reference dose-response curves with known agonists to confirm target engagement .
Q. What are the standard synthetic protocols for this compound iodide, and how can researchers optimize yield while minimizing impurities?
this compound iodide is synthesized via quaternization of furfuryltrimethylammonium iodide. Key optimization steps include:
- Adjusting reaction temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) to enhance intermediate stability.
- Implementing HPLC with UV detection (λ = 254 nm) to monitor purity during purification.
- Using recrystallization in acetone-ether mixtures to isolate high-purity crystals (>98%) .
Q. Which in vivo models are most suitable for studying this compound’s efficacy in glaucoma research?
- Ocular hypertension models : Laser-induced or hypertonic saline-induced glaucoma in rodents to assess intraocular pressure (IOP) reduction.
- Ex vivo iris sphincter preparations : Measure contractile responses to evaluate mAChR activation.
- Miotic response assays : Quantify pupil constriction in rabbits as a biomarker of cholinergic activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different studies?
Contradictions often arise from variations in receptor subtype expression or experimental design. Methodological solutions include:
- Conducting systematic reviews with meta-analysis to identify confounding variables (e.g., species-specific receptor distribution).
- Standardizing protocols for drug administration (e.g., topical vs. systemic delivery) and measurement intervals.
- Using Bayesian statistical models to account for heterogeneity in study populations .
Q. What strategies are recommended for isolating this compound’s effects on specific muscarinic receptor subtypes (e.g., M3 vs. M5) in complex tissues?
- Receptor knockdown/knockout models : CRISPR/Cas9-edited cell lines or tissues lacking specific subtypes.
- Fluorescence-based calcium imaging : Track intracellular Ca²⁺ flux in cells transfected with individual receptor subtypes.
- Radioligand displacement assays : Compare binding affinity using subtype-selective radiotracers (e.g., [³H]-N-methylscopolamine) .
Q. How should researchers design experiments to evaluate this compound’s long-term safety profile in chronic ocular applications?
- Chronic toxicity studies : Administer this compound topically in rabbits for 6–12 months, monitoring corneal endothelial cell density via specular microscopy.
- Histopathological analysis : Assess conjunctival and trabecular meshwork tissues for fibrosis or inflammation.
- Pharmacokinetic modeling : Measure aqueous humor drug concentrations using LC-MS/MS to correlate exposure with adverse effects .
Q. What computational tools can predict this compound’s interactions with non-muscarinic targets, and how can these predictions be validated experimentally?
- Molecular docking simulations : Use AutoDock Vina or Schrödinger Maestro to screen against off-target databases (e.g., ChEMBL).
- Functional assays : Test hit targets (e.g., adrenergic receptors) in vitro using HEK293 cells expressing recombinant proteins.
- Thermal shift assays : Confirm binding by measuring protein thermal stability shifts upon ligand interaction .
Methodological and Data Analysis Questions
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
- Four-parameter logistic (4PL) regression : Model sigmoidal dose-response curves to calculate EC₅₀ and Hill coefficients.
- ANOVA with post-hoc Tukey tests : Compare mean IOP reduction across dose groups.
- Bootstrap resampling : Estimate confidence intervals for non-normally distributed data .
Q. How can researchers ensure reproducibility when synthesizing this compound derivatives with modified pharmacokinetic properties?
- Detailed reaction logs : Document solvent purity, stirring rates, and ambient humidity.
- Open-access protocols : Share step-by-step synthetic procedures via platforms like Zenodo.
- Collaborative validation : Partner with independent labs to replicate key steps (e.g., quaternization efficiency) .
Q. What ethical and data management considerations are critical for clinical trials involving this compound?
- Informed consent protocols : Disclose risks of pupillary constriction and blurred vision.
- FAIR data principles : Store de-identified datasets in repositories like ClinicalTrials.gov with standardized metadata.
- DMPs (Data Management Plans) : Outline backup strategies and access controls for sensitive patient data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
